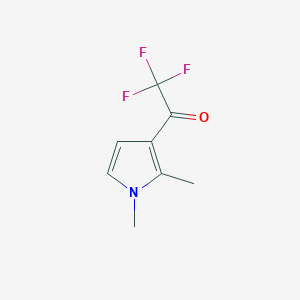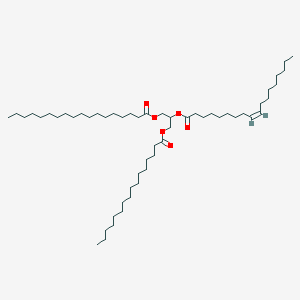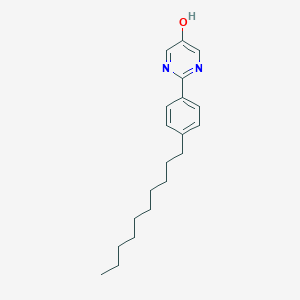
2-(4-Decylphenyl)pyrimidin-5-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDP, and it has been synthesized using different methods.
作用机制
The mechanism of action of 2-(4-Decylphenyl)pyrimidin-5-OL is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as tyrosine kinase, which are involved in cell proliferation and angiogenesis. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are important processes in cancer treatment.
生化和生理效应
2-(4-Decylphenyl)pyrimidin-5-OL has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of tyrosine kinase. In insects, PDP acts as a neurotoxin, disrupting the nervous system and leading to paralysis and death.
实验室实验的优点和局限性
One advantage of using 2-(4-Decylphenyl)pyrimidin-5-OL in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using PDP is its potential toxicity. This compound has been shown to be toxic to some organisms, including humans, at high concentrations. Therefore, caution must be taken when handling and using this compound in lab experiments.
未来方向
There are several future directions for research on 2-(4-Decylphenyl)pyrimidin-5-OL. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as a component in new materials, such as liquid crystals and surfactants. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 2-(4-Decylphenyl)pyrimidin-5-OL is a synthetic compound that has been the focus of scientific research due to its potential applications in medicine, agriculture, and materials science. This compound has been synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes, leading to the induction of apoptosis and the inhibition of angiogenesis. PDP has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its potential as a treatment for other diseases and studying its use as a component in new materials.
合成方法
The synthesis of 2-(4-Decylphenyl)pyrimidin-5-OL involves the reaction of 4-decylbenzaldehyde with ethyl cyanoacetate to form 4-decylbenzylidenemalononitrile. This intermediate is then reacted with guanidine to form 2-(4-Decylphenyl)pyrimidin-5-OL. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
2-(4-Decylphenyl)pyrimidin-5-OL has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, PDP has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including insects and fungi. In materials science, this compound has been studied for its potential use as a surfactant and as a component in liquid crystals.
属性
CAS 编号 |
132598-65-3 |
|---|---|
产品名称 |
2-(4-Decylphenyl)pyrimidin-5-OL |
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-(4-decylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-11-13-18(14-12-17)20-21-15-19(23)16-22-20/h11-16,23H,2-10H2,1H3 |
InChI 键 |
KBIARTZXMGWTHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
规范 SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
同义词 |
2-(4-Decylphenyl)-5-hydroxypyrimidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



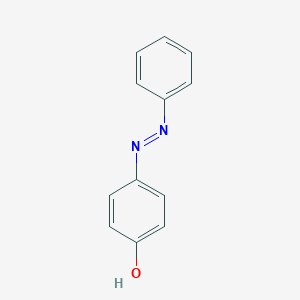
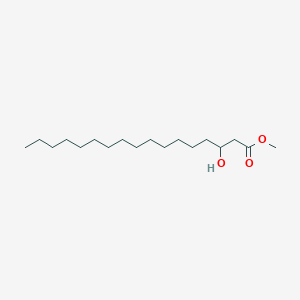
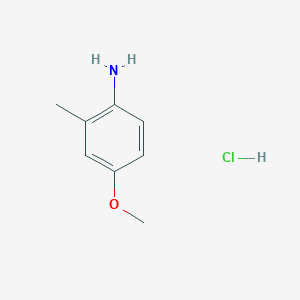
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
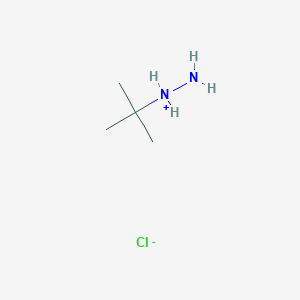
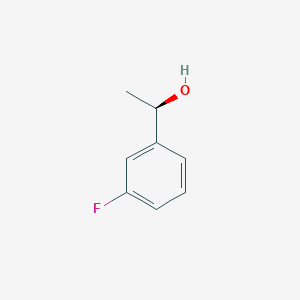
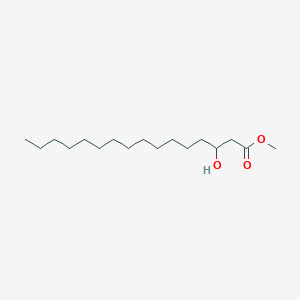
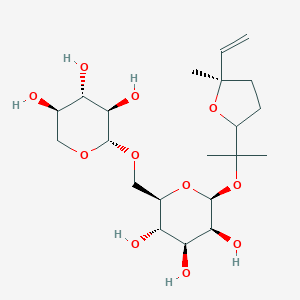
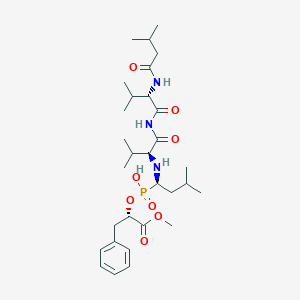
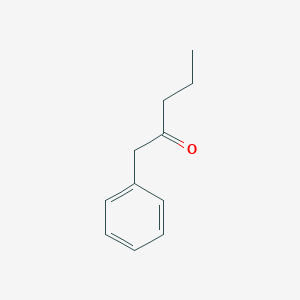
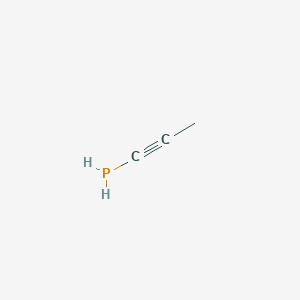
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
